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molecular formula C8H11ClN2O2 B8661875 ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate

ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate

Cat. No. B8661875
M. Wt: 202.64 g/mol
InChI Key: KNQZWWOAZXSMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536197B2

Procedure details

NCS (3.15 g, 23.59 mmol) was added to a solution of ethyl 5-ethyl-1H-imidazole-2-carboxylate obtained in Example (1b) (3.35 g, 19.92 mmol) in chloroform (100 mL), and the mixture was stirred at room temperature for 28 hours. Saturated aqueous sodium bicarbonate solution was added to the reaction solution, followed by extraction with chloroform. Then, the organic layer was washed with brine and dried over anhydrous sodium sulfate. Following concentration under reduced pressure, the residue was purified by silica gel column chromatography (elution solvent: hexane/ethyl acetate=4/1, 3/1) to obtain 1.81 g of the title compound as a pale yellow solid (45%).
Name
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
45%

Identifiers

REACTION_CXSMILES
C1C(=O)N([Cl:8])C(=O)C1.[CH2:9]([C:11]1[NH:15][C:14]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=[N:13][CH:12]=1)[CH3:10].C(=O)(O)[O-].[Na+]>C(Cl)(Cl)Cl>[Cl:8][C:12]1[N:13]=[C:14]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[NH:15][C:11]=1[CH2:9][CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
3.15 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Name
Quantity
3.35 g
Type
reactant
Smiles
C(C)C1=CN=C(N1)C(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 28 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
WASH
Type
WASH
Details
Then, the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (elution solvent: hexane/ethyl acetate=4/1, 3/1)

Outcomes

Product
Details
Reaction Time
28 h
Name
Type
product
Smiles
ClC=1N=C(NC1CC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.81 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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